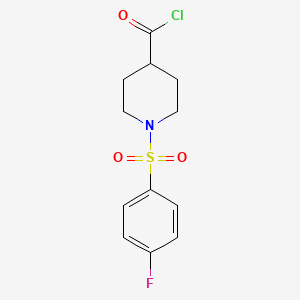

1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride

Description

1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride is a piperidine-based compound featuring a 4-fluorophenyl sulfonyl group and a reactive carbonyl chloride moiety. Its molecular formula is C₁₂H₁₂ClFNO₃S, with a calculated molecular weight of 303.74 g/mol. The sulfonyl group enhances stability and modulates electronic properties, while the carbonyl chloride enables nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis, particularly for generating amides or esters in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO3S/c13-12(16)9-5-7-15(8-6-9)19(17,18)11-3-1-10(14)2-4-11/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGAKGUQYUVHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)Cl)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidine-4-Carboxylic Acid Derivative

- Piperidine-4-carboxylic acid (isonipecotic acid) serves as the starting material.

- According to processes similar to those described in related piperidine carbonyl syntheses, piperidine-4-carboxylic acid can be functionalized or protected as needed.

- Transfer hydrogenation methods have been reported for related piperidine derivatives to modify the ring substituents under mild conditions using palladium catalysts and formaldehyde as a hydrogen donor at ambient pressure and moderate heat (90–95 °C).

Sulfonylation of Piperidine Nitrogen

- The 4-fluorophenylsulfonyl group is introduced by reacting the piperidine nitrogen with 4-fluorophenylsulfonyl chloride under basic conditions.

- This reaction typically proceeds via nucleophilic substitution where the lone pair on the nitrogen attacks the sulfonyl chloride.

- The reaction is often carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge the hydrochloric acid byproduct.

- Control of temperature (0–25 °C) and stoichiometry is critical to avoid overreaction or side products.

Conversion of Carboxylic Acid to Acid Chloride

- The carboxylic acid group at the 4-position of the piperidine ring is converted to the acid chloride using reagents such as thionyl chloride (SOCl2).

- The reaction is typically performed under reflux conditions in an inert solvent like dichloromethane or chloroform.

- The acid chloride formation is confirmed by characteristic IR absorption bands near 1800 cm⁻¹ and by the disappearance of the carboxylic acid peak.

- This step must be conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.

Representative Reaction Scheme

Purity and Physical Characteristics

- Commercially available samples of 1-((4-fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride show a purity of approximately 95% as per supplier data.

- The compound is typically isolated as a solid.

- Analytical characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Research Findings and Optimization Notes

- The use of transfer hydrogenation for piperidine ring modification is advantageous for mild reaction conditions and high selectivity.

- Sulfonylation requires careful control of moisture and base equivalents to avoid hydrolysis of sensitive intermediates.

- Acid chloride formation with thionyl chloride is a classical approach; however, alternative reagents like oxalyl chloride or phosphorus pentachloride can be considered depending on scale and safety.

- Avoiding elevated temperatures during acid chloride formation helps minimize decomposition and discoloration of the product.

- Purification is typically achieved by recrystallization or chromatography, depending on scale.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Transfer Hydrogenation | Pd/C catalyst, formaldehyde, heat 90–95 °C, ambient pressure | Mild, selective ring modification |

| Sulfonylation | 4-fluorophenylsulfonyl chloride, base (triethylamine), 0–25 °C, anhydrous solvent | Requires moisture control |

| Acid Chloride Formation | Thionyl chloride, reflux, anhydrous solvent | Classic method, sensitive to moisture |

Chemical Reactions Analysis

1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid and hydrochloric acid.

Common reagents used in these reactions include thionyl chloride, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. It has been investigated as a building block in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting various diseases.

- Case Study: Anticancer Agents

Research has demonstrated that derivatives of 1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride exhibit promising anticancer activity. For instance, modifications to the piperidine ring have led to compounds that inhibit tumor growth in vitro and in vivo models. These studies highlight the compound's potential as a scaffold for designing new anticancer drugs.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable reagent.

- Table: Reaction Types and Conditions

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reactions | Sulfonamide derivatives |

| Acylation | Reaction with amines or alcohols | Amides or esters |

| Reduction | Use of reducing agents (e.g., LiAlH4) | Alcohol derivatives |

Material Science

The compound's unique properties allow it to be utilized in the development of advanced materials. Its sulfonyl group can enhance solubility and stability in polymer applications.

- Case Study: Polymer Development

Research indicates that incorporating 1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride into polymer matrices improves thermal stability and mechanical properties. This application is particularly relevant in creating high-performance materials for industrial uses.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects: Fluorophenyl vs. Chlorophenyl

- Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3) Molecular Formula: C₁₁H₁₄ClNO₂S·ClH Molecular Weight: 296.21 g/mol Key Differences: Replacing fluorine with chlorine increases molecular weight slightly (296 vs. 303 g/mol) but reduces electronegativity. Chlorine’s larger atomic size and weaker electron-withdrawing effect may lower solubility in polar solvents compared to the fluorinated analog.

- {1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1142209-57-1) Molecular Formula: C₁₃H₁₆ClNO₄S Molecular Weight: 317.79 g/mol Key Differences: The acetic acid group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the hydrophobic carbonyl chloride in the target compound.

Functional Group Variations

Structural and Conformational Analysis

Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-...thiazole () exhibit conformational flexibility due to fluorophenyl groups oriented perpendicular to the molecular plane . While the core structure differs (thiazole vs.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. With a molecular formula of C12H13ClFNO3S and a molecular weight of 305.75 g/mol, this compound features a piperidine ring, a sulfonyl group, and a carbonyl chloride functional group. Its synthesis typically involves the reaction of 1-((4-Fluorophenyl)sulfonyl)piperidine with thionyl chloride, leading to various derivatives with potential therapeutic applications.

The biological activity of 1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may act as an enzyme inhibitor or an activator , influencing various biochemical pathways. The precise molecular targets depend on the context of its application, particularly in pharmaceutical research.

Antimicrobial Activity

Studies have demonstrated that derivatives of sulfonamide compounds exhibit notable antimicrobial properties. For example, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.22 μg/mL, indicating strong antibacterial efficacy .

Enzyme Inhibition

1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor . Compounds bearing the piperidine moiety are known for their enzyme inhibition capabilities, which can be crucial in treating conditions like Alzheimer's disease. The IC50 values for some related compounds were found to be in the range of 0.63–2.14 μM .

Study on Antimicrobial Efficacy

In a recent study, several derivatives derived from piperidine-based sulfonamides were evaluated for their antimicrobial activity. The results indicated that certain derivatives exhibited strong bactericidal effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide group in enhancing the biological activity of these compounds .

Enzyme Inhibition Research

Another research effort focused on the enzyme inhibition profile of sulfonamide derivatives, including those related to 1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride. It was found that these compounds could significantly inhibit urease activity, which is relevant in treating urinary tract infections and other conditions associated with urease-producing bacteria .

Summary of Biological Activities

| Biological Activity | Details |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, E. coli, with MIC values as low as 0.22 μg/mL |

| Enzyme Inhibition | AChE inhibition potential; IC50 values between 0.63–2.14 μM |

| Urease Inhibition | Significant inhibition observed; relevant for urinary tract infections |

Q & A

Q. What are the standard synthetic routes for preparing 1-((4-fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride?

The synthesis typically involves two key steps:

- Sulfonylation : Piperidine reacts with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate. This step mirrors methods used for analogous sulfonylpiperidine derivatives .

- Carbonyl chloride formation : The carboxylic acid intermediate (generated via hydrolysis of an ester precursor) is treated with thionyl chloride (SOCl₂) or oxalyl chloride to yield the acyl chloride. This method is analogous to the hydrolysis and activation steps described for ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate in .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- ¹H/¹³C NMR : Characterizes the piperidine ring conformation, sulfonyl group environment, and aromatic protons from the 4-fluorophenyl moiety. For example, sulfonamide protons typically appear as singlets near δ 7.5–8.1 ppm in DMSO-d₆ .

- IR Spectroscopy : Confirms the presence of sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and carbonyl chloride (C=O stretch at ~1800 cm⁻¹) groups .

- Elemental Analysis : Validates molecular formula consistency (e.g., C₁₂H₁₁ClFNO₃S) .

Q. How is the compound purified post-synthesis?

- Recrystallization : Common solvents include ethanol/water mixtures, as used for similar sulfonamide intermediates .

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane removes unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfonylation?

- Solvent Choice : Dichloromethane or THF enhances reactivity compared to polar protic solvents .

- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis) .

- Base Selection : Triethylamine or DMAP improves nucleophilicity of the piperidine nitrogen .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

- Crystallographic Validation : Single-crystal X-ray diffraction (as in for a related piperidine-carboxamide) provides unambiguous structural confirmation, addressing NMR signal assignment ambiguities .

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to identify conformational isomers or protonation states .

Q. How can hydrolysis of the carbonyl chloride group be minimized during storage?

- Storage Conditions : Anhydrous environments (e.g., desiccators with P₂O₅) and low temperatures (-20°C) are critical .

- Stabilization : Adding stabilizers like molecular sieves or storing under inert gas (N₂/Ar) reduces moisture exposure .

Q. What mechanistic insights explain competing side reactions during sulfonylation?

- Competitive Nucleophilic Attack : The piperidine nitrogen may react with residual moisture or solvent, forming undesired byproducts. Kinetic studies (e.g., monitoring via TLC) can identify optimal reaction times .

- Electronic Effects : Electron-withdrawing groups (e.g., -F on the phenyl ring) enhance sulfonyl chloride electrophilicity, accelerating sulfonamide formation but risking over-reaction .

Q. How does the fluorophenyl group influence the compound’s reactivity in downstream applications?

- Electron-Withdrawing Effect : The -F group stabilizes the sulfonamide moiety, making it less prone to nucleophilic displacement. This is critical in designing protease inhibitors or carbonic anhydrase analogs .

- Steric Considerations : The 4-fluorophenyl group’s position avoids steric hindrance with the piperidine ring, facilitating interactions in biological assays .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.